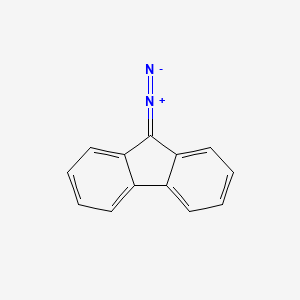

9-Diazofluorene

Description

Structure

3D Structure

Properties

CAS No. |

832-80-4 |

|---|---|

Molecular Formula |

C13H8N2 |

Molecular Weight |

192.22 g/mol |

IUPAC Name |

9-diazofluorene |

InChI |

InChI=1S/C13H8N2/c14-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |

InChI Key |

LOBSPZHDUJUOES-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+]=[N-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+]=[N-] |

Other CAS No. |

832-80-4 |

Synonyms |

2-diazofluorene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Diazofluorene and Its Derivatives

Optimized Synthesis from Fluorenones and Hydrazides

A primary and widely utilized method for synthesizing 9-Diazofluorene involves the oxidation of 9-fluorenone (B1672902) hydrazone (PubChem CID: 13629-22-6). This approach typically proceeds in two main steps: the formation of the hydrazone from 9-fluorenone, followed by its oxidation to the diazo compound.

Formation of 9-Fluorenone Hydrazone: 9-Fluorenone hydrazone is commonly prepared by reacting 9-fluorenone (PubChem CID: 6940) with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as n-butanol cdnsciencepub.com. This reaction yields a yellow to orange crystalline solid that serves as a key intermediate lookchem.com.

Oxidation to this compound: The subsequent oxidation of 9-fluorenone hydrazone to this compound can be achieved using various oxidizing agents. Yellow mercuric oxide (HgO) in ether or benzene (B151609) is a well-established reagent for this transformation, leading to the formation of this compound as light-red or red crystals cdnsciencepub.comoup.com. For instance, 2,7-dichloro-9-diazofluorene (PubChem CID: 2724495) was prepared by oxidizing 2,7-dichlorofluorenone hydrazone with yellow mercuric oxide in benzene, yielding light-red crystals with a decomposition melting point of approximately 160 °C cdnsciencepub.com.

Another reported method involves the use of peracetic acid solution in 1,2-dichloroethane (B1671644) in the presence of 1,1,3,3-tetramethylguanidine (B143053) and iodine. This method has demonstrated an 86.2% yield of this compound from 9-fluorenone hydrazone prepchem.com.

Table 1: Optimized Synthesis of this compound from 9-Fluorenone Hydrazone

| Precursor | Oxidizing Agent | Solvent | Reported Yield (%) | Product Characteristics | Reference |

| 9-Fluorenone Hydrazone | Yellow Mercuric Oxide | Ether / Benzene | Not specified | Red crystals, mp 94-95 °C | oup.com |

| 2,7-Dichlorofluorenone Hydrazone | Yellow Mercuric Oxide | Benzene | Not specified | Light-red crystals, dec. mp ~160 °C | cdnsciencepub.com |

| 9-Fluorenone Hydrazone | Peracetic acid solution | 1,2-Dichloroethane | 86.2 | Orange solution, diazoalkane | prepchem.com |

Diazo Transfer Reactions for Fluorene (B118485) Scaffold Functionalization

Diazo transfer reactions represent a powerful synthetic strategy for introducing the diazo group onto various organic scaffolds, including fluorene derivatives. While the direct application of diazo transfer to the fluorene core at the C9 position to form this compound itself is less common than the hydrazone oxidation route, diazo compounds, in general, are highly versatile reagents for functionalization nih.govthieme-connect.com.

Diazo compounds, upon thermal, photochemical, or transition-metal-catalyzed elimination of nitrogen, generate short-lived carbenes or carbene-metal complexes nih.govwikipedia.org. These reactive intermediates can then undergo a variety of transformations, such as addition to unsaturated substrates (e.g., cyclopropanation) or insertion into σ-bonds (e.g., C-H or X-H functionalizations) nih.gov. This reactivity allows for the functionalization of the fluorene scaffold indirectly by generating fluorenylidene carbenes from this compound, which then react with other molecules wikipedia.org.

For instance, this compound undergoes 1,3-dipolar cycloaddition reactions with 2-arylideneindane-1,3-diones to afford novel spiropyrazole derivatives in moderate to excellent yields. This reaction is governed by a concerted mechanism with high regioselectivity researchgate.net. The solvent choice can significantly impact the reaction yield, with acetonitrile (B52724) providing excellent yields (96%) in a relatively short reaction time (6 hours) for the cycloaddition of this compound and 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione researchgate.net.

Table 2: Diazo Transfer Reactions and Functionalization of Fluorene Scaffold (Examples)

| Diazo Compound | Reaction Type | Reactant/Substrate | Product Type | Yield (%) | Solvent | Reference |

| This compound | 1,3-Dipolar Cycloaddition | 2-Arylideneindane-1,3-diones | Spiropyrazoles | Moderate to Excellent | Acetonitrile, Dioxane, THF, DCM, Ethanol, Diethyl Ether, Methanol (B129727) | researchgate.net |

| This compound | Carbene Insertion (O-H) | Methanol | 9-Fluorenyl cation (intermediate) | Poor Yields | Methanol | escholarship.orgacs.org |

| This compound | Carbene Insertion (O-H) | Methanol | O-H insertion product | Quantitative | With Platinum (II) phosphine (B1218219) catalyst | escholarship.org |

Synthesis of Substituted 9-Diazofluorenes for Tuned Reactivity

The synthesis of substituted 9-diazofluorenes is crucial for tuning their reactivity and optical properties, enabling their use in diverse applications such as photoactivatable dyes and advanced materials researchgate.netresearchgate.netlookchem.com. Substituents at positions 2 and 7 of the fluorene core can significantly influence the spectral and photophysical properties of 9-diazofluorenes researchgate.net.

One approach involves synthesizing substituted fluorenones, which are then converted to their corresponding hydrazones and subsequently oxidized to the substituted 9-diazofluorenes. For example, 2,7-dibromo-9H-fluoren-9-one (PubChem CID: 16218-30-7) can serve as a precursor for highly functionalized fluorene derivatives, which can then be transformed into diazo compounds scispace.com.

Research has focused on establishing synthesis routes for 9-diazofluorenes with specific substituents, such as 2-(N,N-dialkylamino) and N-modified 7-(4-pyridyl) groups, to achieve desired optical properties researchgate.netresearchgate.net. For instance, a 2-bromofluorene (B47209) (PubChem CID: 19694) derivative can be coupled via Suzuki reaction to introduce various substituents, and the resulting fluorenones are then converted to tosylhydrazones and subsequently to the 9-diazo derivatives researchgate.netmdpi.com.

The properties of these substituted 9-diazofluorenes, such as their non-fluorescent nature and their ability to undergo photolysis with UV or blue light to yield fluorescent products, highlight the importance of controlled synthesis for tailored applications researchgate.netresearchgate.net. For example, 2,7-diiodo-9-diazofluorene (B1212105) (PubChem CID: 94721-46-7) is a chemical used as a reagent in organic chemistry for various reactions, including the synthesis of fluorescent dyes and organic materials lookchem.com.

Table 3: Examples of Substituted 9-Diazofluorenes and their Precursors

| Substituted this compound | Precursor Fluorenone | Synthesis Route Highlights | Intended Reactivity/Application | Reference |

| 2,7-Dichloro-9-diazofluorene | 2,7-Dichlorofluorenone | Oxidation of hydrazone | Intermediate for methylene (B1212753) ethers | cdnsciencepub.com |

| 2,7-Diiodo-9-diazofluorene | 2,7-Diiodofluoren-9-one | Not detailed, but implied from upstream/downstream products | Synthesis of fluorescent dyes and organic materials | lookchem.com |

| 9-Diazofluorenes with 2-(N,N-dialkylamino) and N-modified 7-(4-pyridyl) substituents | Substituted Fluorenones (e.g., from 2-bromofluorene via Suzuki reaction) | Conversion of substituted fluorenones to tosylhydrazones, then diazo derivatives | Photoactivatable dyes with tuned optical properties | researchgate.netresearchgate.netmdpi.com |

Mechanistic Investigations of 9 Diazofluorene Decomposition

Thermal Nitrogen Extrusion Pathways

Thermal decomposition of diazo compounds, including 9-diazofluorene, typically proceeds via the extrusion of molecular nitrogen. This process leads to the formation of a carbene intermediate, fluorenylidene. While specific detailed kinetic studies for the thermal nitrogen extrusion pathways of this compound were not extensively detailed in the provided search results, the general principle of nitrogen elimination from diazo compounds upon heating is well-established in organic chemistry, leading to carbene generation nih.govchem960.com.

Photochemical Decomposition Mechanisms

Photolysis represents a significant pathway for the decomposition of this compound, leading to the generation of fluorenylidene through a rapid and intricate series of events involving excited states.

Excited State Dynamics and Formation of Fluorenylidene Singlet States

Ultrafast photolysis of this compound (DAF) initiates a complex sequence of events, beginning with the formation of an excited state of the diazo compound within approximately 300 femtoseconds. This excited diazo state subsequently fragments, leading to the production of fluorenylidene (Fl). Notably, fluorenylidene is generated in two distinct singlet spin states: a higher energy excited singlet state (¹Fl) absorbing at 370 nm, and a lower energy singlet state (¹Fl) with absorption ranging from 405 to 430 nm, depending on the solvent. Research suggests that the ¹Fl species is an open-shell, biradical-like singlet carbene, consistent with theoretical predictions for the excited singlet state of analogous diazo compounds like diazomethane. The higher energy excited singlet carbene (¹Fl*) exhibits a transient lifetime of approximately 20.9 picoseconds in acetonitrile (B52724), undergoing decay to the more stable lower energy singlet state (¹Fl).

Intersystem Crossing Pathways and Spin State Equilibria of Fluorenylidene

Following its formation, the lower energy singlet state of fluorenylidene (¹Fl) can relax to its triplet ground state (³Fl) through a process known as intersystem crossing (ISC). A unique characteristic of fluorenylidene is the remarkably small energy gap between its triplet ground state and its singlet state, with the triplet state being merely 1.1 kcal/mol (4.6 kJ/mol) lower in energy than the singlet state. This narrow energy difference allows for a rapid equilibrium between the singlet and triplet spin states of fluorenylidene in solution, influencing its subsequent reactivity.

The rate of intersystem crossing is influenced by various experimental conditions, including temperature and the presence of specific spin-trapping agents. Interestingly, the rate of ISC has been observed to be remarkably slow in certain halogenated solvents, such as hexafluorobenzene (B1203771), despite carbene ISC rates typically being faster in nonpolar media. The spin state of fluorenylidene dictates its reaction mechanisms: singlet fluorenylidene typically undergoes concerted reactions with olefins, preserving the stereochemistry of the reactant, whereas triplet fluorenylidene reacts in a stepwise fashion, often leading to racemic mixtures. The judicious selection of solvents with varying polarities can stabilize specific spin states, thereby enabling a degree of control over the stereospecificity of fluorenylidene reactions.

Electron-Transfer Induced Decomposition and Chain Catalysis

Electron-transfer processes play a significant role in the decomposition of this compound, often initiating chain catalysis mechanisms. The decomposition of this compound can be triggered by electron transfer from oxyanions, such as hydroxide (B78521) or alkoxide ions, leading to an electron-transfer chain catalysis process. This mechanism shares some similarities with, but also exhibits differences from, cathodic initiation. The rate of these reactions can be enhanced by the introduction of carbon acids, such as fluorene (B118485) or 9-phenylfluorene, into the reaction mixture.

Electrochemical studies have shown that the decomposition of this compound at a platinum anode or through chemical oxidation by agents like Cu(BF₄)₂ or (p-BrC₆H₄)₃N⁺˙SbCl₆⁻ in acetonitrile solution results in the formation of bifluorenylidene and fluorenone azine in high yields. Kinetic investigations reveal that the transiently formed this compound cation radical (FIN₂⁺˙) is rapidly consumed in a second-order process, with a rate constant of 1.9 × 10⁸ L mol⁻¹ s⁻¹, which is hypothesized to be a cation radical dimerization leading to bifluorenylidene. However, the slower, macroscopic chain reaction is believed to involve the rapid attack of FIN₂⁺˙ on another this compound molecule, generating a chain carrier with a lower oxidation potential. Furthermore, electron transfer from fluoren-9-yl anions to this compound can also initiate an anion-radical chain reaction, leading to the production of azines, at least partially without the involvement of a carbene radical anion intermediate.

Nucleophile-Mediated Decomposition Processes

This compound is susceptible to decomposition when treated with nucleophiles. In the presence of stoichiometric or substoichiometric amounts of quaternary ammonium (B1175870) hydroxide, methoxide, or potassium t-butoxide in solvents such as aqueous or alcoholic dimethyl sulfoxide (B87167) or acetonitrile at 30 °C, this compound decomposes with the evolution of nitrogen gas. This process yields fluorenone azine [bis(fluorenylidene)hydrazine] in nearly quantitative amounts.

Kinetic studies have established a general rate equation for these nucleophile-mediated decompositions: v = k[FlN₂]^(3/2)[Nu⁻]^(1/2), where [FlN₂] is the concentration of this compound and [Nu⁻] represents the concentration of the nucleophile. It is proposed that oxyanions, after an initial nucleophilic attack on this compound under basic conditions to form a new anionic species, are capable of transferring an electron to the diazo compound. This electron transfer then initiates the decomposition of additional diazo molecules through an electron-transfer chain catalysis mechanism.

Chemical Reactivity and Transformations of Fluorenylidene Derived from 9 Diazofluorene

Carbene Insertion Reactions

Carbene insertion reactions involve the direct insertion of the carbene into a bond, typically a C-H, O-H, Si-H, N-H, or P-H bond.

Carbon-Hydrogen (C-H) Insertion Reactions

Fluorenylidene is known to undergo direct insertion into carbon-hydrogen (C-H) bonds. For instance, it inserts into the C-H bonds of cyclohexane (B81311). chemspider.comnih.govwikipedia.org The products resulting from these C-H insertion reactions are often fluorescent. chemspider.comnih.gov

Oxygen-Hydrogen (O-H) Insertion Reactions

Fluorenylidene readily reacts with compounds containing oxygen-hydrogen (O-H) bonds, such as alcohols, to form ethers. fishersci.cachemspider.comnih.govalfa-chemistry.comnih.govwikipedia.org The reaction of fluorenylidene with methanol (B129727), for example, can occur at an approximately diffusion-limited rate. wikipedia.org While some studies involving the decomposition of 9-diazofluorene with neutral and cationic dirhodium carboxylate catalysts have shown poor yields of O-H insertion products, quantitative conversion to the O-H insertion product from methanol has been observed when a platinum (II) phosphine (B1218219) catalyst is employed. Furthermore, this compound itself has been demonstrated to efficiently esterify carboxylic acids in an aqueous environment.

Table 1: Examples of O-H Insertion Reactions Involving Fluorenylidene or this compound

| Reactant (O-H containing) | Catalyst/Conditions | Product Type | Observed Yield/Rate | Reference |

| Methanol | None (photolysis) | Ether | Diffusion-limited | wikipedia.org |

| Methanol | Pt(II) phosphine | Ether | Quantitative | |

| Methanol | Dirhodium carboxylate | Ether | Poor yields | |

| Carboxylic acids | (from this compound) | Esters | Efficient |

Silicon-Hydrogen (Si-H) Insertion Reactions

While carbene insertion reactions into Si-H bonds are known in organic chemistry, particularly with donor/donor carbenes and palladium catalysts, direct and specific examples of silicon-hydrogen (Si-H) insertion reactions involving fluorenylidene itself are not extensively documented in the provided literature.

Nitrogen-Hydrogen (N-H) and Phosphorus-Hydrogen (P-H) Insertion Reactions

N-H Insertion Reactions: Fluorenylidene has been utilized as a protecting group for primary amines and plays a role in activating the alpha-hydrogens of simple aminoalkanes, facilitating reactions such as catalytic Mannich-type reactions. This indicates an interaction with the N-H bond or the carbon adjacent to the nitrogen. However, direct insertion of the fluorenylidene carbene into an N-H bond as a primary reaction pathway is not explicitly detailed in the provided sources.

P-H Insertion Reactions: Direct phosphorus-hydrogen (P-H) insertion reactions by fluorenylidene are not extensively documented in the available literature. While there are studies involving fluorenylidene in the context of phosphines and phosphine oxides, these typically describe complex formation or other transformations rather than direct P-H bond insertion by the carbene.

Cycloaddition Reactions

Carbenes are well-known for their ability to undergo cycloaddition reactions, particularly with unsaturated systems like olefins and alkynes.

Cyclopropanation of Olefins and Alkynes

Cyclopropanation of Olefins: Fluorenylidene readily adds to carbon-carbon double bonds (olefins) to form cyclopropane (B1198618) derivatives. nih.govwikipedia.org The stereochemistry of the cyclopropanation product is dependent on the spin state of the fluorenylidene carbene. Singlet fluorenylidene is generally expected to react in a concerted fashion, leading to retention of the olefin's stereochemistry. nih.govwikipedia.org Conversely, triplet fluorenylidene reacts in a stepwise manner, which often results in a non-stereospecific addition, producing a racemic mixture, provided the rate of spin inversion is not significantly faster than bond rotation in the intermediate. nih.gov

Interestingly, some research indicates that even singlet fluorenylidene can exhibit considerable loss of stereochemistry during cyclopropanation with certain cis-disubstituted olefins (e.g., cis-β-methylstyrene or cis-2-pentene) in solvents like acetonitrile (B52724) or Freon. This observation contrasts with the widely acknowledged Skell-Woodworth rules, which predict retention of olefin configuration for singlet carbene additions.

Table 2: Examples of Cyclopropanation Reactions of Olefins with Fluorenylidene

| Olefin Reactant | Stereochemistry of Olefin | Fluorenylidene Spin State (Implied/Observed) | Product Stereochemistry | Reference |

| Diethyl maleate | cis | Triplet (inferred) | Non-stereospecific (trans:cis = 65:2) | |

| Diethyl fumarate | trans | Triplet (inferred) | Non-stereospecific | |

| Styrene | N/A | Singlet (inferred) | Cyclopropane product | wikipedia.org |

| cis-β-methylstyrene | cis | Singlet | Considerable loss of stereochemistry | |

| cis-2-pentene | cis | Singlet | Considerable loss of stereochemistry |

Cyclopropanation of Alkynes: While carbenes are known to add to alkynes to yield cyclopropenes, often with the aid of copper catalysts, direct and specific examples of cyclopropenation of alkynes by fluorenylidene itself are not extensively detailed in the provided sources. However, this compound can participate in other cycloaddition reactions with alkynes, such as 1,3-dipolar cycloaddition with phenyl prop-1-yn-1-yl sulfone, leading to spiropyrazole derivatives rather than cyclopropenes.

1,3-Dipolar Cycloadditions with Diverse Dipolarophiles

While 1,3-dipolar cycloadditions are a fundamental class of reactions for forming five-membered heterocycles, involving a 1,3-dipole and a dipolarophile wikipedia.orgnih.gov, fluorenylidene itself, as a carbene, typically reacts with olefins via cyclopropanation, following the Skell-Woodworth rules wikipedia.org. The stereochemistry of these cycloaddition products is dependent on the rates of cyclopropanation relative to intersystem crossing wikipedia.org.

Formation of Pyrazolines and Spirocyclic Pyrazoles

The formation of pyrazolines and spirocyclic pyrazoles typically involves 1,3-dipolar cycloaddition reactions of various 1,3-dipoles, such as nitrilimines or sydnones, with appropriate dipolarophiles like alkynes or alkenes lew.ronih.govnih.govorganic-chemistry.orgmdpi.comwur.nlresearchgate.netiris-biotech.deresearchgate.net. However, direct 1,3-dipolar cycloadditions where fluorenylidene itself acts as the 1,3-dipole to form pyrazolines or spirocyclic pyrazoles are not commonly reported in the literature. For instance, reactions between (E)-2-aryl-1-cyano-1-nitroethenes and diazafluorene (the precursor to fluorenylidene) have been shown to lead to acyclic 2,3-diazabuta-1,3-diene derivatives, rather than the expected pyrazoline systems, a consequence attributed to the formation of zwitterionic structures in the initial reaction stage we-heraeus-stiftung.de. Similarly, mesitonitrile oxide reacts with (9-fluorenylidene)-aceto- and malono-nitriles to form 1,2,4-oxadiazolylmethane derivatives, not pyrazolines nih.govorganic-chemistry.orgnih.govresearchgate.net.

Reactions with Strained Alkynes

Strained alkynes, such as cyclooctynes and benzynes, are known for their high reactivity as dipolarophiles in various cycloaddition reactions, including strain-promoted alkyne-azide cycloadditions (SPAAC) wikipedia.orgwe-heraeus-stiftung.deresearchgate.netru.nlorgsyn.orgnih.govfigshare.comacs.org. These reactions are often utilized in bioorthogonal chemistry due to their catalyst-free nature and rapid rates researchgate.netnih.govacs.org. While strained alkynes are highly reactive, direct 1,3-dipolar cycloadditions of fluorenylidene with strained alkynes to form specific five-membered heterocycles in the manner of a 1,3-dipole are not extensively documented. Instead, the synthesis of 9-fluorenylidenes can be achieved via palladium-catalyzed annulation of arynes (a type of strained alkyne) with ortho-halostyrenes osti.govchem960.comnih.govnih.gov. This represents a method for synthesizing fluorenylidene derivatives, rather than a reaction where fluorenylidene acts as a reactant with the strained alkyne.

Ylide Formation and Rearrangements

Fluorenylidene is well-known for its ability to form ylides, which can subsequently undergo various rearrangements. A prominent example is the formation of carbonyl ylides. For instance, fluorenylidene reacts with carbonyl compounds like acetone (B3395972) to form carbonyl ylides. These ylides can be transient intermediates, and their photochemistry has been studied, revealing that photoexcitation can lead to fragmentation.

Furthermore, fluorenylidene participates in the formation of sulfonium (B1226848) ylides through reactions with divalent sulfur compounds. Upon irradiation of this compound in the presence of diaryl disulfides, the corresponding 9,9'-bis(arylmercapto)bifluorenyl is formed, often accompanied by 9,9'-bis(arylmercapto)fluorene. This reaction pathway is believed to involve the initial formation of a disulfur (B1233692) ylide, followed by successive Stevens rearrangements or a concerted osti.govchem960.com-sigmatropic rearrangement.

Dimerization and Oligomerization Pathways of Fluorenylidene

Fluorenylidene readily undergoes dimerization. The most well-known dimerization product is 9,9'-bifluorenylidene (B1360246) (CID: 136564), which can be synthesized from two equivalents of fluorenone using reagents like Lawesson's reagent ru.nlchem960.com. This dimerization can occur in a head-to-head or head-to-tail fashion, particularly when dealing with substituted fluorenylideneallenes, leading to propargylallene derivatives that can undergo further unexpected rearrangements lew.ro.

While fluorenylidene itself primarily undergoes dimerization, fluorenylidene units can be incorporated into larger oligomeric structures. For example, ladder-type fluorenylidene-xanthene oligomers have been synthesized through multi-step reactions, including palladium-catalyzed Suzuki coupling and Heck cyclization, or catalyst-free nucleophilic aromatic substitution reactions wikipedia.orgnih.govwur.nlnih.gov. These processes involve building blocks that contain the fluorenylidene moiety, rather than direct oligomerization of the fluorenylidene carbene itself beyond dimerization.

Other Specific Reaction Manifolds (e.g., C-C Coupling on Surfaces)

Fluorenylidene exhibits unique reactivity when confined to surfaces, particularly in C-C coupling reactions. Studies have demonstrated the C-C coupling of fluorenylidene on metal surfaces, such as Ag(111) ru.nlorgsyn.orgosti.govnih.govnih.gov. This surface-confined reaction can be influenced by the presence of water. In the absence of water, fluorenylidene tends to covalently bind to the metal surface, forming a surface metal carbene ru.nlosti.govnih.gov. However, when water is present, it can effectively compete with the silver surface in reacting with the carbene. Water molecules in direct contact with fluorenylidene can protonate the carbene to form a fluorenyl cation. This cation then draws electrons from the metal surface, generating a fluorenyl radical that is mobile at cryogenic temperatures. The final step involves the reaction of this radical with another fluorenylidene molecule or with this compound to produce the C-C coupling product ru.nlosti.govnih.gov. This specific C-C coupling reaction is considered unprecedented in solution chemistry, highlighting the unique environment provided by the surface ru.nlosti.govnih.gov. Furthermore, decoupling layers, such as NaBr(100) bilayers on Ag(111), have been shown to suppress metal surface effects, thereby facilitating carbene chemistry under geometrical confinement and enabling photoinduced C-C coupling of substituted fluorenylidenes orgsyn.orgnih.gov.

Catalytic Transformations Involving 9 Diazofluorene

Transition Metal-Catalyzed Carbene Generation and Reactions

Transition metal complexes play a pivotal role in mediating the decomposition of 9-diazofluorene and the subsequent reactions of the generated carbene. The choice of metal and its ligands significantly influences the reaction pathway and product selectivity. nih.gov

Platinum-Catalyzed Decomposition and Insertion Reactions

Platinum complexes are effective catalysts for the decomposition of this compound and subsequent insertion reactions. Dicationic platinum(II) complexes, such as cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂ (1), are highly efficient in decomposing this compound at ambient temperatures (25°C) in dichloromethane (B109758) to yield 9,9′-bifluorenylidene in high yields. researchgate.netresearchgate.net

Furthermore, these platinum(II) complexes catalyze the insertion of the this compound-derived carbene into the O–H bond of alcohols. For instance, in the presence of 1 mol% of cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂, this compound reacts with methanol (B129727) at 25°C to produce 9-methoxyfluorene in excellent yields. researchgate.netresearchgate.net This O-H insertion reaction is observed with various alcohols (e.g., methanol, ethanol, tert-butanol, allyl alcohol, phenol), consistently yielding the corresponding ethers in high yields. researchgate.net

Platinum(0) complexes, such as [Pt(C₂H₄)(PPh₃)₂], also catalyze the decomposition of this compound, leading to the formation of difluoren-9-ylidene-hydrazine in high yields. researchgate.netmolaid.com In some instances, platinum(II) olefin complexes have been observed to decompose diazofluorene, forming a platinacyclobutane, which incorporates the olefin moiety into the final product. This platinacyclobutane can further decompose to form cyclopropanes upon addition of DMSO. montana.edu

Table 1: Platinum-Catalyzed Reactions of this compound

| Catalyst | Substrate | Product | Reaction Type | Yield | Conditions | Reference |

| cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂ (1 mol%) | This compound | 9,9′-bifluorenylidene | Decomposition | High | 25°C, CH₂Cl₂ | researchgate.netresearchgate.net |

| cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂ (1 mol%) | This compound + Methanol | 9-Methoxyfluorene | O–H Insertion | Excellent | 25°C, CH₂Cl₂/MeOH (1/20 molar ratio) | researchgate.netresearchgate.net |

| [Pt(C₂H₄)(PPh₃)₂] (1 mol%) | This compound | Difluoren-9-ylidene-hydrazine | Decomposition | High | - | researchgate.netmolaid.com |

| Platinum(II) olefin complexes | This compound | Platinacyclobutane (then cyclopropane) | Cyclopropanation/Decomposition | - | Addition of DMSO (for cyclopropane) | montana.edu |

Rhodium-Catalyzed Transformations

Rhodium complexes are widely recognized for their ability to catalyze transformations of diazo compounds via carbene intermediates, leading to the synthesis of various carbocyclic and heterocyclic compounds. rsc.org While specific detailed findings for this compound with rhodium catalysts are less extensively documented compared to other diazo compounds, general principles apply.

Neutral or cationic dirhodium(II) complexes, when used as catalysts for the decomposition of this compound, tend to yield a broader range of products, including the O–H insertion product, azine, ketone, and dimer byproducts, often with poor yields for the O-H insertion product. nih.govresearchgate.net This suggests the existence of different parallel reaction pathways and a less selective outcome compared to platinum catalysts for certain reactions. researchgate.net Rhodium complexes are known to catalyze various reactions of diazo compounds, including C-H activation, carbene insertion, and annulation/functionalization sequences. rsc.org

Palladium-Catalyzed Processes

Palladium catalysts are also employed in reactions involving diazo compounds, though their reactivity with this compound specifically may differ from other transition metals. Palladium(0) diazoalkane complexes, such as PdL₂(dfl) where L=PPh₃ or t-BuNC and dfl=this compound, have been studied. It has been observed that the N,N-2-coordination of the diazoalkane to palladium retards the decomposition with nitrogen evolution and hinders olefin attack, leading to cyclopropanes. This suggests a lower catalytic activity for cyclopropanation with these specific palladium(0) complexes. oup.com

While 4,5-diazafluoren-9-one (B35911) (DAF, a related compound, not this compound itself) has been identified as an effective ligand in various palladium-catalyzed oxidation reactions, its role is as a ligand rather than a substrate for carbene generation. nih.gov Palladium-catalyzed reactions generally involve the formation of metal-carbene intermediates, which can then undergo various transformations, including insertion reactions. nih.govacs.org

Other Metal-Catalyzed Reactivity

Beyond platinum, rhodium, and palladium, other transition metals can also catalyze reactions involving this compound or related carbene precursors:

Copper: Copper complexes, particularly those with N-heterocyclic carbenes (NHCs), are known to be cost-effective and straightforward catalysts for carbene-related reactions. ruhr-uni-bochum.de While this compound is used as a precursor for photo-induced carbene generation, studies on copper surfaces have shown that the formed carbene can covalently bind to the surface, forming a surface metal carbene. researchgate.netruhr-uni-bochum.de

Silver: Silver surfaces can also interact with fluorenylidene (derived from this compound). In the absence of water, fluorenylidene covalently binds to the silver surface to form a surface metal carbene. However, water can effectively compete with the silver surface in reacting with the carbene, leading to the protonation of the carbene to form the fluorenyl cation before surface binding occurs. researchgate.net Silver catalysis is also known for carbon-heteroatom bond formation by cross-coupling. nih.gov

Ruthenium: Ruthenium complexes can also mediate transformations of this compound. For instance, treatment of RuCl₂(PPh₃)₃ with this compound can lead to the loss of dinitrogen and the formation of a Ru(II) fluorenylidene complex. Alternatively, reaction of a Ru(II) dinitrogen complex with this compound can result in an η¹-diazo fluorene (B118485) Ru(II) complex where the diazo unit remains intact. acs.org Ruthenium catalysts, such as [Ru(OAc)₂]₂, have been shown to promote insertion into O-H bonds of alcohols with other diazo compounds. researchgate.net

Cobalt: Low-coordinate monovalent cobalt complexes and their this compound adducts can act as catalyst precursors for the homocoupling of this compound, producing 1,2-di(9H-fluoren-9-ylidene)hydrazine and 9,9′-bifluorenylidene. The product ratio can be influenced by solvent polarity, with higher polarity favoring the formation of the hydrazine (B178648) product. acs.org

Organocatalytic Applications

While transition metal catalysis dominates the field of diazo compound transformations, organocatalysis has also emerged as an important area. Carbenes, including those derived from diazo compounds, have recently been employed as organocatalysts. acs.org However, specific detailed research findings focusing solely on the organocatalytic applications of this compound itself are less prevalent in the provided search results. The general principle is that organocatalysis can provide metal-free alternatives for carbene-mediated reactions, though the reactivity and selectivity profiles might differ from metal-catalyzed systems.

Photophysical and Spectroscopic Studies of 9 Diazofluorene and Its Reactive Intermediates

Ultrafast Time-Resolved Spectroscopy for Transient Species Detection

The initial photochemical event upon ultrafast photolysis of 9-diazofluorene involves the rapid formation of a broadly absorbing transient species, detectable within the instrument's time resolution, typically within 300 femtoseconds (fs) acs.orgresearchgate.netnih.gov. This initial transient is assigned to an excited electronic state of the diazo compound itself acs.orgresearchgate.netnih.gov.

Subsequent to its formation, this excited diazo state fragments, leading to the extrusion of nitrogen and the generation of fluorenylidene (Fl) acs.orgresearchgate.netnih.gov. Ultrafast studies have revealed that fluorenylidene is initially produced in two distinct singlet spin states: a higher energy excited singlet state (¹Fl), characterized by an absorption maximum at approximately 370 nm, and its lowest energy singlet state (¹Fl), which exhibits an absorption band ranging from 405 to 430 nm, with its precise position being solvent-dependent acs.orgresearchgate.netnih.gov. The excited singlet carbene (¹Fl) is a transient species with a short lifetime, reported as 20.9 picoseconds (ps) in acetonitrile (B52724), undergoing rapid decay to the more stable lowest energy singlet state (¹Fl) acs.orgresearchgate.netnih.gov. Spectroscopic investigations further indicate the existence of an intermediate species that bridges the excited state of diazofluorene and the closed-shell singlet state of fluorenylidene nih.gov. Time-resolved transient UV-vis absorption spectra have been successfully acquired over time windows ranging from 3 to 75 ps, enabling detailed kinetic analyses of these ultrafast transformations nih.govacs.org.

| Species | Absorption Wavelength (nm) | Lifetime | Solvent |

|---|---|---|---|

| Excited Diazo Compound (from this compound) | Broadly absorbing | < 300 fs (instrument resolution) | - |

| Higher Energy Singlet Fluorenylidene (¹Fl*) | 370 | 20.9 ps | Acetonitrile |

| Lowest Energy Singlet Fluorenylidene (¹Fl) | 405-430 (solvent-dependent) | Decays to ³Fl | Acetonitrile, Cyclohexane (B81311), Benzene (B151609), Hexafluorobenzene (B1203771) |

Characterization of Fluorenylidene Spin States (Singlet vs. Triplet)

A central theme in the study of fluorenylidene is the characterization of its electronic spin states. Fluorenylidene possesses a unique property wherein its triplet ground state (³Fl) is only slightly lower in energy than its lowest energy singlet state (¹Fl) wikipedia.org. This small energy difference, approximately 1.1 kcal/mol (4.6 kJ/mol), renders both spin states readily accessible and contributes to the extensive research dedicated to fluorenylidene in organic chemistry wikipedia.org.

| Spin States | Energy Difference (kcal/mol) | Energy Difference (kJ/mol) |

|---|---|---|

| Triplet (Ground State) vs. Singlet | 1.1 | 4.6 |

The ground state of fluorenylidene is generally considered to be a bent triplet, featuring two orthogonal sp hybrid orbitals, each occupied by an unpaired electron wikipedia.org. The reactivity of fluorenylidene is highly dependent on its spin state, with reactions proceeding through either the singlet or triplet carbene. Consequently, the distribution of products is significantly influenced by the relative concentrations of these spin states in solution, which can be manipulated by experimental parameters wikipedia.org. The rate of intersystem crossing (ISC) between the singlet and triplet states is a crucial kinetic parameter, determined by factors such as temperature and the concentration of specific spin-trapping agents wikipedia.org. Historical methods like cryogenic matrix isolation experiments and the observation of oxygen-induced shortening of transient lifetimes have been employed to confirm the assignment of triplet carbene species acs.org. In contemporary studies, the shortening of singlet carbene lifetimes in neat alcohols, coupled with time-dependent density functional theory (TD DFT) calculations, serves as a reliable diagnostic tool for assigning transient absorption bands to the singlet state of a carbene acs.org.

Solvent Effects on Photochemical Pathways and Intersystem Crossing

The solvent environment exerts a profound influence on the photochemical pathways and intersystem crossing dynamics of this compound and its derived carbene intermediates nih.gov. Solute-solvent interactions play a critical role by modifying the energies of and crossings between electronic states of the chromophores, as well as affecting the evolving structures of the photoexcited molecules nih.gov.

The rate of intersystem crossing (ISC) in fluorenylidene is markedly sensitive to the solvent. For instance, the ISC rate for singlet fluorenylidene has been reported as 440 ps in acetonitrile (ACN), but it is significantly faster, at 88 ps, in an apolar medium such as cyclohexane researchgate.netrsc.org. Interestingly, the ISC rate in hexafluorobenzene and other halogenated solvents has been observed to be remarkably slow, a rate comparable to that in acetonitrile, which is counterintuitive given that carbene ISC rates are generally fastest in nonpolar solvents acs.orgresearchgate.netnih.govacs.org. This anomalous behavior in halogenated solvents is attributed to the formation of an ylide-like complex, arising from a bonding interaction between the empty p orbital of the singlet carbene and a nonbonding electron pair from the halogen atom acs.orgacs.org. Conversely, ISC rates in other nonpolar solvents, such as cyclohexane or benzene, are typically higher than those measured in acetonitrile acs.org. In nonpolar environments, the singlet-triplet (S-T) energy gap tends to be relatively large because the zwitterionic closed-shell singlet carbene is less effectively solvated compared to the biradical-like triplet spin isomer acs.org.

| Solvent | ISC Rate (ps) |

|---|---|

| Acetonitrile (ACN) | 440 |

| Cyclohexane (apolar) | 88 |

| Hexafluorobenzene | Slow (comparable to acetonitrile) |

Furthermore, the dynamics of carbene solvation can be directly observed spectroscopically as a red shift in the carbene's absorption band, typically occurring over a timeframe of 1–15 ps in UV-vis transient absorption experiments nih.govacs.org. This spectral shift is attributed to the time required for the newly formed carbene to achieve full solvation within the surrounding solvent cage nih.govacs.org. A characteristic pattern indicative of vibrational cooling is observed in nonpolar solvents like cyclohexane, whereas a distinctly different pattern, attributed to the dynamics of solvation, is evident in polar solvents such as methanol (B129727) nih.govacs.org.

Spectroscopic Probes of Reaction Intermediates (e.g., Fluorenyl Cation)

Beyond the direct spectroscopic observation of fluorenylidene, advanced techniques have also been indispensable for identifying and characterizing other crucial reactive intermediates derived from this compound. Among these, the 9-fluorenyl cation is particularly noteworthy.

Singlet fluorenylidene, generated upon the photolysis of this compound, is a highly reactive species that can participate in various chemical transformations. In protic solvents such as methanol and cyclohexene (B86901), singlet fluorenylidene undergoes reactions that compete with its inherent relaxation to the triplet state acs.orgresearchgate.netnih.gov. A significant product observed in methanol is the 9-fluorenyl cation acs.orgresearchgate.netnih.gov.

The fluorenyl cation, a classic example of a 4π antiaromatic cation, has been successfully generated and isolated in amorphous water ice at temperatures below 30 K through the photolysis of diazofluorene researchgate.netnih.gov. Under these specific cryogenic conditions, the fluorenylidene intermediate is protonated by water, leading to the formation of the fluorenyl cation, which can then be thoroughly characterized spectroscopically researchgate.netnih.gov. Its absorption spectrum in the visible-light region aligns well with data previously obtained through ultrafast absorption spectroscopy researchgate.netnih.gov. Moreover, its infrared (IR) spectrum has been meticulously recorded, with the IR bands observed in amorphous ice showing excellent concordance with predictions derived from DFT and DFT/MM calculations, suggesting a minimal degree of strong interactions between the cation and the surrounding water molecules researchgate.netnih.gov.

More recently, high-resolution gas-phase infrared spectroscopy in helium nanodroplets has been employed to investigate fluorenyl cations, yielding narrow and highly resolved absorption bands that provide a wealth of structural information researchgate.netacs.org. These advanced spectroscopic studies, when combined with sophisticated DFT computations, consistently confirm that the fluorenyl cations are present in their singlet electronic states researchgate.netacs.org. The stability of the fluorenyl cation can be significantly influenced by the presence of specific substituents (e.g., dimethylamino-substituents) on the fluorene (B118485) scaffold and the inherent properties of the solvent, which can lead to the observation of remarkably long-lived fluorenyl cations in certain chemical environments rsc.org.

Theoretical and Computational Chemistry of 9 Diazofluorene and Fluorenylidene

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical and density functional theory calculations are extensively employed to investigate the structural, energetic, and electronic characteristics of 9-diazofluorene and its corresponding carbene, fluorenylidene. DFT, in particular, has been a workhorse for these studies, providing insights into various aspects of these molecules nih.govalfa-chemistry.com.

Researchers utilize DFT to analyze global and local conceptual DFT reactivity indices of reagents, such as this compound, to predict their behavior in various reactions, including cycloaddition processes alfa-chemistry.com. Beyond static properties, QM/MM (Quantum Mechanical/Molecular Mechanical) approaches offer a powerful hybrid methodology for investigating larger and more complex chemical systems involving these compounds, allowing for a balance between accuracy and computational cost.

Elucidation of Electronic Structure and Spin Multiplicities of Fluorenylidene

One of the most significant contributions of computational chemistry to the understanding of fluorenylidene lies in the elucidation of its electronic structure and the relative energies of its spin multiplicities. Fluorenylidene is known to exist as a carbene, a highly reactive intermediate characterized by a divalent carbon atom. Crucially, fluorenylidene exhibits a very small energy difference between its lowest-energy singlet and triplet electronic states.

The ground state of fluorenylidene is widely accepted to be a triplet state. This triplet ground state is described as a bent structure with two orthogonal sp hybrid orbitals, each singly occupied by an unpaired electron. These unpaired electrons possess both sigma and pi symmetry. In contrast, the singlet state features spin-paired electrons occupying an sp2 hybrid orbital, with an empty p-orbital orthogonal to it.

The energy gap (ΔG_ST) between the ground-state triplet and the first singlet state of fluorenylidene is remarkably small, approximately 1.1 kcal/mol (4.6 kJ/mol), although some studies report it as less than 1.9 kcal/mol. This near-degeneracy of spin states is a defining characteristic of fluorenylidene and significantly influences its reactivity. Computational studies, particularly DFT, have been instrumental in quantifying these singlet-triplet energy gaps and investigating the electronic properties that contribute to them. For instance, the low singlet-triplet gap in certain fluorenylidene derivatives can be attributed to the steric destabilization of the singlet state and the stabilization of the triplet state through electron delocalization within the aromatic moieties.

The interconversion between these spin states occurs via intersystem crossing (ISC), a process influenced by factors such as temperature and the presence of spin-trapping agents. Furthermore, computational studies have revealed that even subtle conformational changes, such as those involving a methoxy (B1213986) group in 3-methoxy-9-fluorenylidene, can influence the ratio of singlet and triplet states, highlighting the intricate relationship between structure and spin multiplicity.

Table 1: Singlet-Triplet Energy Gap of Fluorenylidene

| Carbene | Singlet-Triplet Energy Gap (kcal/mol) | Reference |

| Fluorenylidene | ~1.1 (4.6 kJ/mol) | |

| Fluorenylidene | < 1.9 | |

| Bis-[dibenzo[a.i]fluorenylidene] | 3.4 | |

| Methylene (B1212753) (CH2) | ~10 (Triplet ground state) | |

| Diphenylmethylene | ~4 (Triplet ground state) |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling provides a powerful means to dissect the intricate steps of chemical reactions involving this compound and fluorenylidene, mapping out their energy landscapes and identifying key intermediates and transition states. DFT calculations are frequently employed to rationalize proposed stepwise mechanisms, such as those observed in cycloaddition reactions where this compound reacts to form cyclopropanes via pyrazoline intermediates and subsequent nitrogen elimination alfa-chemistry.com.

These computational studies go beyond merely proposing mechanisms; they quantify the energetics of each step. For example, in reactions involving this compound and metal complexes, DFT calculations have been used to examine the bonding within newly formed ligands and the nature of ketimide bonding. This has allowed for the identification of rate-determining steps and the calculation of energy barriers for various transformations, such as cycloaddition followed by hydrogen transfer in the formation of guanidinate complexes from aluminum ketimides derived from this compound.

Advanced computational tools further enhance the ability to model complex reaction networks. The Reaction Network Enumeration Profiler (RxnEnumProfiler), for instance, automates the enumeration of user-defined reaction networks and computes corresponding free energy profiles (FEPs), which are crucial for reaction optimization. Similarly, the Nanoreactor tool automates the identification of elementary reactions by exploring the potential energy surface (PES) from a known local minimum, enabling a more comprehensive understanding of reaction pathways.

Prediction of Reactivity and Selectivity

For fluorenylidene, the subtle energy difference between its singlet and triplet states profoundly impacts its reactivity and selectivity. Singlet fluorenylidene typically reacts with olefins in a concerted fashion, preserving the stereochemistry of the reactant olefin. In contrast, triplet fluorenylidene tends to react in a stepwise manner, leading to racemic mixtures. Computational studies can help predict and explain these stereochemical outcomes, with factors like solvent polarity influencing the relative rates of cyclopropanation and intersystem crossing, thereby affecting product distribution.

Beyond specific reaction types, computational methods, including DFT, are increasingly applied to predict broader aspects of reactivity, such as monomers' reactivity ratios in polymerization reactions. Furthermore, novel analytical methods like the Projection of Orbital Coefficient Vector (POCV) are being developed to predict π electronic properties, aromaticity, and directional reactivity, even for complex systems like carbenes, offering a more nuanced understanding of their chemical behavior. Electronic structure studies at the DFT level can also assist in assigning and understanding oxidation events in derivatives of fluorenylidene, further contributing to the prediction of their electrochemical reactivity. The integration of computational and experimental studies provides a comprehensive framework for predicting and understanding the diverse reactivity of this compound and fluorenylidene.

Applications of 9 Diazofluorene in Organic Synthesis and Functional Material Precursors

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Spiro Compounds

9-Diazofluorene plays a significant role in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and spiro compounds, which are characterized by their unique structural features and diverse applications.

In the realm of PAHs, this compound can be incorporated into larger, extended polyaromatic systems. For instance, the diazotetrahydrobenzo[b]fluorene functional group, derived from diazofluorene, has been utilized in the enantioselective synthesis of complex natural products like (-)-kinamycin F and (-)-lomaiviticin aglycon. This involves a sequence of reactions including fluoride-mediated coupling, palladium-catalyzed cyclization, and diazo transfer, ultimately leading to the formation of advanced diazofluorene intermediates that are then elaborated into the target PAHs. epa.govctdbase.org

More prominently, this compound is a key reagent in the formation of spiro compounds through 1,3-dipolar cycloaddition reactions. It readily undergoes cycloaddition with various dipolarophiles, such as acetylenic compounds and 2-arylideneindane-1,3-diones, to yield novel spiropyrazole derivatives. For example, the reaction of this compound with phenyl prop-1-yn-1-yl sulfone in diethyl ether leads to the formation of 5'-(benzenesulfonyl)-4'-methylspiro[fluorene-9,3'-pyrazole]. nih.govchem960.com Similarly, its cycloaddition with 2-arylidene-1H-indene-1,3(2H)-diones provides dispiro[indane-2,3'-pyrazole-5',9''-fluorene] derivatives. nih.gov These reactions are often characterized by high regioselectivity, proceeding via a concerted mechanism. nih.gov

Table 1: Examples of Spiro Compounds Synthesized Using this compound

| Spiro Compound Class | Reactant | Key Reaction Type | References |

| Spiropyrazole derivatives | Acetylenic compounds (e.g., phenyl prop-1-yn-1-yl sulfone) | 1,3-Dipolar cycloaddition | nih.govchem960.com |

| Dispiro[indane-2,3'-pyrazole-5',9''-fluorene] derivatives | 2-Arylideneindane-1,3-diones | 1,3-Dipolar cycloaddition | nih.gov |

Role in Generating Functionalized Fluorene (B118485) Derivatives

This compound serves as a crucial intermediate for generating a wide array of functionalized fluorene derivatives, enabling the introduction of diverse functionalities at specific positions of the fluorene core.

Upon photolysis or thermal decomposition, this compound extrudes nitrogen to form fluorenylidene, a highly reactive carbene intermediate. This carbene can then undergo insertion reactions into O-H or C-H bonds of various solvents, leading to the formation of C9-substituted fluorene derivatives. For instance, in protic solvents like methanol (B129727) or water, this compound can be cleanly transformed into C9-OR derivatives. nih.govcore.ac.ukalfa-chemistry.comidrblab.net This direct functionalization at the C9 position is a fundamental aspect of its utility.

Beyond the C9 position, this compound derivatives with specific substituents at positions 2 and 7 of the fluorene core are synthesized to tune their photophysical properties. The introduction of donor-acceptor substituents at these positions significantly influences the emission spectra of the resulting fluorene derivatives. nih.govalfa-chemistry.com This highlights the role of this compound in building more complex, multi-substituted fluorene scaffolds for various applications.

Furthermore, this compound is employed in the Barton-Kellogg olefination, a key step in the synthesis of overcrowded alkene-based molecular motors. In this reaction, this compound reacts with indanedithiones to form the desired motor structures, demonstrating its application in creating advanced functionalized fluorene derivatives for mechanical and optical applications.

Use as a Protecting and Activating Group in Catalytic Reactions (e.g., Mannich-type, Aldol)

While this compound is widely recognized for its diverse reactivity, its direct use as a protecting or activating group in specific catalytic reactions like Mannich-type or Aldol reactions is not extensively documented in the provided search results. However, it does exhibit a role in protecting hydroxyl groups through alkylation.

In carbohydrate chemistry, diazofluorene has been employed in the regioselective mono-alkylation of vicinal diol systems. In these reactions, it acts as an alkylating agent, forming ethers and effectively protecting one of the hydroxyl groups. For example, in tin(II) halide-catalyzed reactions with protected mannosides and glucosides, diazofluorene can lead to the dominant formation of either the 2-O-ether or the 3-O-ether, depending on reaction conditions and catalyst concentration. This demonstrates its utility in selective functionalization and temporary protection of hydroxyl functionalities.

The general mechanisms of Mannich and Aldol reactions involve the formation of enols or enolates and their subsequent addition to carbonyl or imine electrophiles, often catalyzed by acids or bases. While diazo compounds, in general, are versatile tools in chemical biology, including roles in electron transfer chain catalysis and DNA cleavage, the specific application of this compound as an activating group in Mannich-type or Aldol reactions was not directly identified in the reviewed literature.

Precursor for Advanced Fluorescent or Photoactivatable Dyes

One of the most significant applications of this compound lies in its role as a precursor for advanced fluorescent and photoactivatable dyes. These dyes are crucial for applications requiring light-controlled emission, such as bioimaging and optical data storage.

This compound and its derivatives are typically non-fluorescent in their initial state. However, upon irradiation with light (e.g., UV at 365 nm or visible light at 465-470 nm), they undergo photolysis, extruding nitrogen and forming a highly reactive fluorenylidene carbene. This carbene then reacts with the surrounding solvent (e.g., by insertion into O-H or C-H bonds), leading to the formation of highly fluorescent products. nih.govcore.ac.ukalfa-chemistry.comidrblab.net This "dark-to-bright" photoconversion makes them valuable as irreversibly photoactivatable compounds. nih.govalfa-chemistry.comidrblab.net

The spectral and photophysical properties of these photoactivatable dyes can be finely tuned by introducing various donor-acceptor substituents at positions 2 and 7 of the fluorene core. This allows for the development of dyes with strong absorption in the visible range and emission in the orange or red spectral regions, which is particularly beneficial for fluorescence microscopy. nih.govalfa-chemistry.comidrblab.net For instance, certain this compound derivatives have demonstrated a 10 to 20 times increase in fluorescence gain upon photoactivation in non-polar media. nih.govidrblab.net The compound 2,7-diiodo-9-diazofluorene (B1212105) is specifically noted for its use in the synthesis of fluorescent dyes and organic materials, exhibiting photoisomerization capabilities that can be leveraged in photoactive materials.

Table 2: Photophysical Properties of Photoactivatable this compound Derivatives

| Property | Observation/Characteristic | References |

| Initial State | Non-fluorescent | nih.govcore.ac.ukalfa-chemistry.comidrblab.net |

| Activation Method | Photolysis (UV: 365 nm, Visible: 465-470 nm) | nih.govcore.ac.ukalfa-chemistry.comidrblab.net |

| Mechanism | Nitrogen extrusion, carbene formation, solvent insertion | nih.govcore.ac.ukalfa-chemistry.comidrblab.net |

| Fluorescence Gain | 10-20 times in non-polar media | nih.govidrblab.net |

| Emission Range | Orange-to-red emission | nih.govidrblab.net |

| Tunability | Influenced by substituents at C-2 and C-7 | nih.govalfa-chemistry.com |

Surface Immobilization and Reactions for Nanoscale Applications

This compound and its derivatives are increasingly explored for their applications in nanoscale systems, particularly in surface immobilization and reactions that enable the creation of functional nanostructures.

One notable application involves the use of this compound in the synthesis of molecular motors. These molecular motors, which are functionalized fluorene derivatives, can then be deposited onto solid supports. This process is crucial for integrating these light-responsive systems into materials and for surface anchoring, facilitating their use in various nanoscale devices. The high stability of this compound as a synthetic intermediate makes it particularly convenient for such applications.

Furthermore, derivatives like 3-methoxy-9-diazofluorene have been studied in the context of surface organic nanostructures. Their behavior and modification on surfaces, influenced by factors such as water molecules, are investigated for controlling and tuning assembled organic nanostructures. This indicates a direct role of this compound derivatives in surface chemistry at the nanoscale.

In the realm of nanoelectronics, bis-diazofluorenefullerene derivatives have been immobilized on gold surfaces to study charge transport at the single-molecule level. These studies confirm the integrity of the molecules' redox properties when immobilized and highlight their potential for applications in electronic, biological, and optoelectronic devices at the nanoscale. The ability to precisely control the immobilization and reactivity of this compound-derived compounds on surfaces is key to developing advanced nanoscale materials and devices.

Emerging Research Frontiers and Future Perspectives

Development of Novel Generation Methods for Fluorenylidene

Fluorenylidene, a key reactive intermediate, is traditionally generated through the thermolysis or photolysis of 9-diazofluorene (DAF). Recent research has delved into the ultrafast dynamics of this generation. Time-resolved laser-flash photolysis studies of DAF indicate a four-step process for fluorenylidene formation upon irradiation nih.gov. This process initially yields an excited singlet state diazofluorene molecule (¹DAF), which subsequently fragments. The decay of ¹DAF leads to the formation of the open-shell carbene, singlet fluorenylidene (¹FL), as a minor product, and the more stable closed-shell carbene, singlet fluorenylidene (¹FL), as the major product nih.gov. The excited singlet carbene (¹FL) exhibits a lifetime of 20.9 picoseconds (ps) in acetonitrile (B52724), decaying to the lower energy singlet state (¹FL), which then relaxes to the triplet ground state (³FL) through intersystem crossing (ISC) nih.gov.

Beyond conventional methods, novel approaches for fluorenylidene generation are emerging. For instance, a surface-confined carbon-carbon (C-C) coupling reaction involving fluorenylidene has been investigated using scanning tunneling microscopy. In this system, fluorenylidene, generated from diazofluorene in the presence of water on a silver surface, can be protonated by water molecules to form the fluorenyl cation, effectively competing with the carbene's binding to the surface. This unprecedented C-C coupling reaction in solution chemistry highlights the potential for new generation pathways influenced by specific environmental conditions.

Exploration of New Catalytic Systems for this compound Transformations

The catalytic transformations of this compound are a vibrant area of research, particularly focusing on transition metal catalysts that offer greener and more efficient synthetic routes.

Platinum-Based Catalysis: Platinum complexes have shown significant utility in mediating this compound reactions. The platinum(0) complex [Pt(C₂H₄)(PPh₃)₂] facilitates the stoichiometric or catalytic decomposition of this compound (DAF) to yield difluoren-9-ylidene-hydrazine in high yields. This was a notable development reported by Michelin in 2002. Furthermore, dicationic platinum(II) complexes, such as cis-[Pt(PPh₃)₂(CH₃CN)₂][BF₄]₂, are effective catalysts for the decomposition of this compound, leading to the olefin product 9,9′-bifluorenylidene in high yields at ambient temperatures (25°C) in dichloromethane (B109758) (CH₂Cl₂). These platinum(II) complexes also catalyze the insertion of the DAF-derived carbene into the O-H bond of alcohols, producing corresponding ethers (e.g., 9-methoxyfluorene from methanol) in excellent yields.

Other Metal-Based Catalysis and Ligand Development: While platinum complexes are prominent, other metal systems are also being explored. Rhodium(II) complexes, for example, can catalyze similar transformations of this compound but may lead to different reaction pathways and a broader range of products, suggesting diverse mechanistic possibilities. Recent advancements include the synthesis of novel chelating phosphazene ligands from the reaction of bis(dialkylphosphino)amines (e.g., tetra(isopropyl)diphosphazane or tetraphenyldiphosphazane) with this compound. These new ligands and their derived metal complexes have demonstrated catalytic activity, such as in the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide and phthalic anhydride, yielding polyesters with moderate molar masses and narrow dispersity. Low-coordinate monovalent cobalt complexes and their adducts with this compound are also under investigation for their potential in diazoalkane coupling reactions.

Mechanistic Insights into Complex Multicomponent Reactions

Understanding the underlying mechanisms of reactions involving this compound, especially in complex multicomponent reactions (MCRs), is crucial for optimizing existing transformations and designing new ones. MCRs are highly efficient synthetic strategies that enable the one-pot synthesis of intricate molecules from multiple starting materials.

This compound has been successfully employed in 1,3-dipolar cycloaddition reactions, for instance, with 2-arylideneindane-1,3-diones, to synthesize novel spiropyrazole derivatives. These reactions typically proceed with excellent yields, ranging from 64% to 96%, and the solvent polarity significantly influences the reaction outcome. Detailed mechanistic studies are essential to elucidate the precise pathways and intermediates involved in such transformations.

The photolysis of this compound in protic solvents like methanol (B129727) or water results in a clean transformation to C9-OR derivatives, indicating a direct reaction of the carbene with the solvent's O-H bond. Furthermore, the study of surface-confined reactions, such as the C-C coupling of fluorenylidene on a silver surface in the presence of water, provides insights into how the reaction environment can influence mechanistic pathways, leading to carbene protonation before surface binding. These studies contribute to a deeper understanding of the factors governing reactivity and selectivity in complex chemical systems.

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of this compound and its derived species. Advanced computational approaches, particularly time-dependent density functional theory (TD-DFT) calculations, have significantly enhanced the confidence in assigning transient spectra to specific singlet or triplet carbene states. This allows for a more precise understanding of the electronic structures and dynamic processes of reactive intermediates like fluorenylidene.

Computational methods are also instrumental in unraveling the mechanistic details of catalytic reactions and facilitating the rational in silico design of new catalysts. For example, Density Functional Theory (DFT) calculations have been employed to propose mechanisms for reactions involving cobalt-carbene complexes derived from diazoalkanes, shedding light on the intricate steps of these transformations. Beyond reaction mechanisms, computational tools are increasingly utilized in structural elucidation, offering high-precision predictions of nuclear magnetic resonance (NMR) chemical shifts, which can aid in confirming or re-evaluating molecular structures. The integration of computational and experimental approaches is accelerating the discovery and optimization of chemical processes involving this compound.

Expanding the Scope of Synthetic Applications

This compound is a highly versatile building block in contemporary organic synthesis, with its applications continually expanding into diverse areas. Its utility extends to the synthesis of complex natural products, serving as a crucial precursor for the diazotetrahydrobenzo[b]fluorene functional group found in compounds such as kinamycin F and lomaiviticin aglycon. The synthesis of these intricate molecules often involves key steps like fluoride-mediated coupling of β-trimethylsilylmethyl-α,β-unsaturated ketones with oxidized naphthoquinones, followed by palladium-catalyzed cyclization and diazo transfer reactions to incorporate the diazofluorene moiety.

Beyond natural product synthesis, this compound has been explored for its reactivity in chemical biology. It has demonstrated the ability to efficiently esterify carboxylic acids, a property that has been leveraged for protein labeling applications. The compound's photolytic behavior also opens avenues for its use as a photoconvertible dye; irradiation with UV or blue light leads to nitrogen extrusion and carbene formation, which then reacts with solvents to yield fluorescent products. Furthermore, this compound is a valuable reagent in the formation of spiropyrazole derivatives through 1,3-dipolar cycloaddition reactions. Its decomposition in nitrile solvents can also lead to the formation of novel and interesting structures. The ongoing development of new ligands and catalytic systems derived from this compound further underscores its expanding role in creating innovative synthetic methodologies.

Q & A

Q. What are the established synthetic routes for 9-diazofluorene, and what parameters critically influence yield and purity?

this compound is synthesized via diazo group introduction to fluorene derivatives. A key method involves its addition to fluorinated olefins under controlled conditions (e.g., inert atmosphere, low moisture) to avoid side reactions. Critical parameters include:

- Temperature : Reactions often proceed at 0–25°C to balance reactivity and stability of the diazo group.

- Catalysts : Use of Lewis acids (e.g., BF₃) to stabilize intermediates.

- Solvent choice : Non-polar solvents (e.g., dichloromethane) minimize hydrolysis.

Evidence from synthetic studies highlights the importance of excluding protic solvents to prevent decomposition .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

- Ventilation : Use fume hoods to prevent inhalation of vapors/dust (required for compounds with undefined toxicity profiles) .

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats .

- Storage : Store in sealed, light-resistant containers at room temperature, away from oxidizers (e.g., peroxides) due to incompatibility risks .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments and diazo group absence of coupling.

- IR : Confirm N=N stretching vibrations (~2100 cm⁻¹).

- Mass spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺).

- Elemental analysis : Verify C, H, N composition.

Consistency across these techniques ensures minimal contamination or decomposition .

Advanced Research Questions

Q. How can the reactivity of this compound be optimized for site-specific protein labeling?

The fluorenyl scaffold’s size limits its utility in bioconjugation. Optimization strategies include:

- Scaffold miniaturization : Replace fluorenyl with smaller aromatic systems to enhance steric accessibility while retaining diazo stability .

- Electronic tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to increase electrophilicity of the diazo carbon.

- Aqueous compatibility : Use buffered solutions (pH 6–8) to balance reactivity and stability, as excessive acidity promotes hydrolysis .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR shifts) may arise from tautomerism or impurities. Approaches include:

- Multi-technique validation : Cross-check NMR with X-ray crystallography or DFT calculations to confirm tautomeric forms.

- Chromatographic purification : Employ preparative HPLC to isolate pure isomers before analysis.

- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy to identify transient species .

Q. How should researchers design experiments to study the kinetics of this compound reactions with unsaturated substrates?

A robust experimental design requires:

- Control variables : Fix temperature, solvent, and substrate concentration while varying diazofluorene concentration.

- Real-time monitoring : Use UV-Vis or in-situ IR to track N=N bond cleavage.

- Statistical validation : Perform triplicate runs and apply Arrhenius analysis to derive activation parameters.

- Comparative studies : Test fluorinated vs. non-fluorinated olefins to assess electronic effects on reaction rates .

Q. What strategies mitigate decomposition of this compound during long-term storage or photochemical reactions?

- Light exclusion : Store in amber glass vials to prevent photolytic degradation.

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit radical-induced decomposition.

- Low-temperature storage : Keep at –20°C under nitrogen to reduce thermal/oxidative decay .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing reaction yield variability in this compound syntheses?

- Standard deviation (SD) : Quantify variability across replicates.

- ANOVA : Identify significant differences between reaction conditions (e.g., catalyst types).

- Regression analysis : Correlate yield with parameters like temperature or solvent polarity.

Report results with 95% confidence intervals and p-values to ensure reproducibility .

Q. How should researchers document contradictory results in mechanistic studies of this compound?

- Transparent reporting : Clearly state anomalies in the "Results" section without bias.

- Hypothesis testing : Propose alternate mechanisms (e.g., radical vs. polar pathways) and design control experiments to test them.

- Peer review : Submit raw data (e.g., chromatograms, spectra) as supplementary materials for independent validation .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.